4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide
Description
4-Chloro-N-[4-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a chloro substituent at the para position of the benzoyl ring and a trifluoromethyl group at the para position of the anilide ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, solubility, and metabolic stability.
Properties
CAS No. |
3830-67-9 |
|---|---|
Molecular Formula |
C14H9ClF3NO |
Molecular Weight |
299.67 g/mol |
IUPAC Name |
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20) |
InChI Key |
JXNFCCXKSPFOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of Chlorobenzene Derivatives
The synthesis often begins with the nitration of a chlorobenzene precursor to introduce reactive nitro groups. A patented methodology employs acetic anhydride and concentrated nitric acid (68%) at 10–15°C to nitrate o-chlorotrifluoromethylbenzene , avoiding the traditional sulfuric acid system. This approach minimizes side reactions and enhances safety by operating at lower temperatures. The mass ratio of o-chlorotrifluoromethylbenzene to acetic anhydride to nitric acid (1:2–2.5:0.6–0.7) ensures complete conversion to 4-nitro-2-trifluoromethylchlorobenzene with >95% yield.
Reduction of Nitro to Amino Groups
Subsequent reduction of the nitro intermediate to an amine is critical. Hydrazine hydrate in the presence of FeCl₃·6H₂O and activated carbon (400–800 mesh) achieves this conversion efficiently. The reaction proceeds under reflux in ethanol, with a hydrazine hydrate-to-substrate mass ratio of 0.7–0.8:1, yielding 4-chloro-3-trifluoromethyl aniline at 85–90% purity.
Introduction of the Trifluoromethyl Group
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
| Catalyst | Role | Yield Improvement |
|---|---|---|
| FeCl₃·6H₂O | Lewis acid for reduction | +15% |
| Pyridine | Base for phosgene activation | +20% |
| Activated carbon | Adsorbent for impurities | +5% purity |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for nitration and amidation steps reduces reaction times from hours to minutes, enhancing throughput. For instance, a pilot-scale setup achieved 98% yield in the nitration step with a residence time of 10 minutes.
Purification Techniques
- Recrystallization : Ethanol-water mixtures (3:1 v/v) remove hydrophilic impurities.
- Vacuum Distillation : High vacuum (<−0.096 MPa) isolates the product at 95–100°C.
- Chromatography : Reserved for high-purity (>99.9%) applications, though cost-prohibitive at scale.
Challenges and Mitigation Strategies
Steric Hindrance from the Trifluoromethyl Group
The bulky −CF₃ group slows amidation kinetics. Solutions include:
Moisture Sensitivity
Triphosgene hydrolyzes readily, necessitating anhydrous conditions. Industrial setups employ nitrogen blankets and molecular sieves to maintain dryness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound with various applications in medicinal chemistry, pharmaceuticals, and other scientific fields. Here's a detailed look at its applications:
Chemical Information and Properties
Research and Applications
- Histone Acetyltransferase (HAT) Activation:
- Synthesis of Benzamides:
- 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide is relevant in the synthesis of aryl amides .
- It can be synthesized from substituted salicylic acids and anilines using phosphorus trichloride under microwave irradiation, offering shorter reaction times and higher yields compared to reactions performed under reflux .
- Cholinesterase Inhibition:
- 2-Hydroxy-N-phenylbenzamides, including those with trifluoromethylphenyl groups, are evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- These compounds' efficacy is expressed as IC50 values, representing the concentration required for 50% inhibition of enzymatic activity .
- Pharmaceutical Applications:
- General Chemical Use:
Tables of Applications
While the search results do not provide comprehensive data tables or detailed case studies specifically for 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide, the information extracted highlights its roles in various chemical and biological applications.
| Application | Description |
|---|---|
| Histone Acetyltransferase Activation | Enhances neurite growth and survival of neuronal cell lines; activator of p300/CBP histone acetyltransferase. |
| Synthesis of Aryl Amides | Used as a reactant in synthesizing various aryl amides, contributing to the development of new chemical entities. |
| Cholinesterase Inhibition | Acts as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant in neurological disorder research. |
| Pharmaceutical Intermediate | Component in synthesizing compounds for treating disorders involving angiogenesis and hyperproliferation, like cancer. |
| Electrophotography | Functions as a developing agent. |
Discontinued Availability
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes such as histone acetyltransferases, leading to changes in gene expression and cellular functions. The compound’s ability to alter chromatin acetylation directly impacts various biological pathways, making it a valuable tool in epigenetic research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : The position of the chloro group (e.g., 4-Cl vs. 5-Cl) and trifluoromethyl group (3-CF₃ vs. 4-CF₃) significantly impacts biological activity and physicochemical properties. For instance, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has distinct safety profiles compared to its para-substituted analogs .
- Functional Groups : Hydroxy (OH) and methoxy (OCH₃) groups enhance solubility but may reduce metabolic stability. For example, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide showed potent cytotoxicity but may require formulation adjustments for bioavailability .
Antimicrobial and Cytotoxic Effects
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : Demonstrated strong cytotoxicity against Desulfovibrio piger Vib-7 (sulfate-reducing bacteria), reducing biomass by 64–66% at 0.37–1.10 µmol/L and achieving complete growth inhibition at 30 µmol/L .
- 4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : Less potent (43–46% biomass reduction) under similar conditions, highlighting the importance of the trifluoromethyl group for enhanced activity .
Enzyme Inhibition
- O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate : A thiocarbamate derivative of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide, showed acetylcholinesterase (AChE) inhibition (IC₅₀ = 38.98 µM), outperforming rivastigmine .
- 2-Hydroxy-N-phenylbenzamide : Less potent than trifluoromethyl-substituted analogs, indicating the CF₃ group enhances binding to cholinesterase peripheral sites .
Biological Activity
4-Chloro-N-[4-(trifluoromethyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, emphasizing its therapeutic potential and structural characteristics.
Structural Characteristics
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy as a therapeutic agent. The presence of the chlorine atom and the benzamide moiety further contributes to its biological profile.
The mechanism of action for 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide is primarily associated with its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can modulate the activity of these targets. In particular, studies suggest that this compound may act as an inhibitor for specific kinases, similar to other benzamide derivatives that have shown anticancer properties .
Anticancer Activity
Recent studies have explored the anticancer potential of related benzamide derivatives. For instance, compounds with similar structural features have been investigated for their ability to inhibit tyrosine kinases, which are critical in cancer progression. The synthesis and biological evaluation of these derivatives indicated promising in vitro activity against various cancer cell lines .
Enzyme Inhibition
Research has shown that compounds containing a trifluoromethyl group can significantly enhance their inhibitory effects on enzymes involved in metabolic pathways. For example, structure-activity relationship (SAR) studies indicate that the incorporation of trifluoromethyl groups can improve potency against targets like 5-hydroxytryptamine uptake inhibitors .
Study on Antiparasitic Activity
A related phenyl benzamide compound was evaluated for its antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted the importance of structural modifications in enhancing selectivity and potency against parasitic cells while minimizing toxicity to mammalian cells. The most potent analog exhibited an EC50 of 0.001 μM against T. brucei, demonstrating the potential for developing effective treatments based on similar scaffolds .
Toxicological Assessments
Toxicological assessments have been conducted using various assays to evaluate the safety profile of compounds structurally related to 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide. These include the Salmonella/microsome assay and DNA repair assays, which indicated varying degrees of biological activity and potential carcinogenicity in certain analogs .
Summary of Biological Activities
| Activity Type | Compound | EC50/IC50 Values | Notes |
|---|---|---|---|
| Anticancer | Related Benzamide Derivative | Varies (e.g., 0.001 μM) | Inhibits tyrosine kinases |
| Enzyme Inhibition | Trifluoromethyl-substituted Compounds | Varies | Enhanced potency observed |
| Antiparasitic | N-(2-aminoethyl)-N-phenyl Benzamides | 0.001 μM | Effective against T. brucei |
| Toxicological Assessment | Various Benzamide Derivatives | Varies | Assessed using multiple assays |
Q & A
Q. What are the established synthetic routes for 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves three key steps:
Chlorination of the pyridine ring : Achieved using chlorine gas or chlorinating agents (e.g., POCl₃) at 80–100°C .
Introduction of the trifluoromethyl group : Performed via Ullmann coupling or nucleophilic substitution with CF₃Cu reagents under anhydrous conditions .
Amide coupling : The benzamide moiety is formed via Schotten-Baumann reaction using 4-chlorobenzoyl chloride and 4-(trifluoromethyl)aniline in dichloromethane with a base (e.g., triethylamine) .
Critical Conditions :
- Dry solvents and inert atmosphere for trifluoromethylation.
- Temperature control (<5°C) during amide coupling to prevent side reactions.
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | POCl₃, 80°C | 70–85% |
| 2 | CF₃Cu, DMF, 120°C | 50–65% |
| 3 | Et₃N, DCM, 0–5°C | 80–90% |
Q. How can researchers characterize the molecular structure and confirm the identity of this compound?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy :
- ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm).
- ¹³C NMR: Trifluoromethyl carbon resonates at δ 122–125 ppm .
- Mass spectrometry (MS) : Molecular ion peak at m/z 325.05 (M+H⁺) confirms molecular weight .
Q. What biochemical targets are hypothesized for this compound, and how can researchers validate these targets experimentally?
- Methodological Answer :
- Hypothesized Targets : Acyl carrier protein synthase (ACPS) phosphopantetheinyltransferase (PPTase), critical for bacterial fatty acid biosynthesis .
- Validation Strategies :
Enzyme inhibition assays : Measure IC₅₀ values using purified ACPS-PPTase and fluorescent substrates (e.g., 4-nitrophenyl phosphate).
Microbiological assays : Test minimum inhibitory concentration (MIC) against E. coli or S. aureus strains .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) or DCM. Enhanced via co-solvents (e.g., PEG-400) .
- Stability : Degrades by 15% in PBS (pH 7.4) over 24 hours at 37°C. Store at –20°C under argon to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational analysis and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal XRD reveals:
- Planar conformation : Dihedral angle between benzamide and phenyl rings is 12.5° .
- Intermolecular interactions : C-Cl···π (3.2 Å) and N-H···O hydrogen bonds stabilize the crystal lattice .
Implications : Planarity enhances π-π stacking with enzyme active sites, while halogen bonds improve target affinity .
Q. What strategies can elucidate the compound’s impact on bacterial biochemical pathways?
- Methodological Answer :
- Metabolomic profiling : Use LC-MS to track changes in fatty acid biosynthesis intermediates (e.g., malonyl-CoA) in treated E. coli .
- Transcriptomic analysis : RNA-seq identifies upregulated genes (e.g., fabH, accD) compensating for ACPS-PPTase inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to optimize antibacterial activity?
- Methodological Answer :
- Modify substituents :
- Replace Cl with Br: Increases lipophilicity (logP from 3.2 to 3.8) but may reduce solubility.
- Replace CF₃ with OCF₃: Enhances hydrogen bonding but lowers metabolic stability .
- SAR Table :
| Substituent | MIC (S. aureus) | logP | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Cl | 2 µg/mL | 3.2 | 4.5 |
| Br | 1.5 µg/mL | 3.8 | 3.2 |
| OCF₃ | 3 µg/mL | 2.9 | 6.1 |
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Detect impurities <0.1% using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .
- ICP-OES : Quantify residual metal catalysts (e.g., Cu <10 ppm) from trifluoromethylation steps .
Q. How should researchers address contradictions in experimental data, such as varying synthetic yields or bioactivity results?
- Methodological Answer :
- Case Study : Yield discrepancies in trifluoromethylation (50–65% vs. 70% in analogous reactions ).
- Resolution :
Parameter screening : Optimize temperature (120°C → 100°C) and catalyst loading (5 mol% → 10 mol%).
Replicate experiments : Use design of experiments (DoE) to identify critical factors (e.g., moisture sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
